molecular formula C14H19N3O3 B2674143 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE CAS No. 1797556-50-3

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE

Cat. No.: B2674143
CAS No.: 1797556-50-3
M. Wt: 277.324
InChI Key: XSPKTLRZQGJJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes an imidazolidine ring, a methoxy group, and a carboxamide group

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the imidazolidine ring and the introduction of the methoxy and carboxamide groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Imidazolidine Ring: This step often involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and carboxamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE involves its interaction with molecular targets and pathways within cells. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10-5-3-4-6-11(10)12(20-2)9-16-14(19)17-8-7-15-13(17)18/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPKTLRZQGJJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)N2CCNC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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